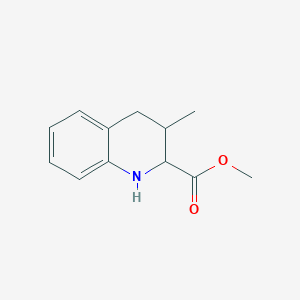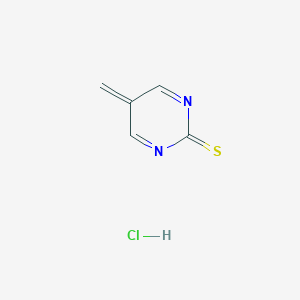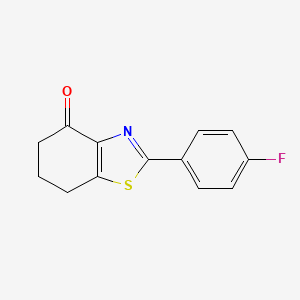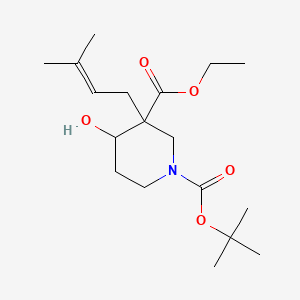
n-Octatriacontane-d78
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Octatriacontane-d78 is a deuterium-labeled version of n-Octatriacontane. This compound is part of the class of alkanes, specifically a long-chain hydrocarbon with 38 carbon atoms. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Octatriacontane-d78 typically involves the deuteration of n-Octatriacontane. This process can be achieved through catalytic exchange reactions where hydrogen atoms in the n-Octatriacontane molecule are replaced with deuterium atoms. Common catalysts used in this process include platinum or palladium on carbon. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The purity of the final product is ensured through multiple stages of purification, including distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
n-Octatriacontane-d78, like other alkanes, primarily undergoes substitution reactions. Due to the presence of deuterium, it is less reactive compared to its non-deuterated counterpart. it can still participate in reactions such as:
Halogenation: Reaction with halogens like chlorine or bromine under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: High temperature, pressure, and sometimes catalysts like zeolites.
Major Products Formed
Halogenation: Haloalkanes (e.g., chlorooctatriacontane).
Combustion: Carbon dioxide and water.
Wissenschaftliche Forschungsanwendungen
n-Octatriacontane-d78 is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studies involving long-chain hydrocarbons and their interactions.
Biology: Employed in metabolic studies to understand the behavior of long-chain hydrocarbons in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of new drugs.
Industry: Applied in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of n-Octatriacontane-d78 is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various systems. This is particularly useful in pharmacokinetic studies where the distribution, metabolism, and excretion of drugs are analyzed. The presence of deuterium can also affect the metabolic stability of the compound, leading to differences in its pharmacokinetic profile compared to non-deuterated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Octatriacontane: The non-deuterated version of n-Octatriacontane-d78.
n-Hexatriacontane: A similar long-chain hydrocarbon with 36 carbon atoms.
n-Tetratriacontane: Another long-chain hydrocarbon with 34 carbon atoms.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis in studies involving long-chain hydrocarbons. Additionally, the deuterium atoms can influence the compound’s metabolic stability, making it a valuable tool in pharmacokinetic and metabolic research .
Eigenschaften
Molekularformel |
C38H78 |
|---|---|
Molekulargewicht |
613.5 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,38-octaheptacontadeuteriooctatriacontane |
InChI |
InChI=1S/C38H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2 |
InChI-Schlüssel |
BVKCQBBZBGYNOP-YBZCNESGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
![3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315366.png)

![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)

